Unique Ortho-Nitro Substitution Pattern in 2-Nitro-4-phenylbenzoic Acid Dictates Regiospecific Reactivity Unavailable in Isomers
2-Nitro-4-phenylbenzoic acid possesses a nitro group ortho to the carboxylic acid on the central phenyl ring. This contrasts with the 4'-nitro isomer (4'-nitro-4-biphenylcarboxylic acid, CAS 92-89-7), where the nitro group is on the distal phenyl ring . This ortho arrangement enables intramolecular hydrogen bonding between the nitro and carboxylic acid groups, influencing solubility and reaction kinetics . Furthermore, the ortho-nitro group exerts a strong electron-withdrawing effect on the adjacent carboxylic acid, activating it towards nucleophilic acyl substitution under different conditions than the para-nitro isomer [1]. This regiospecific activation is critical for synthesizing specific amides and esters that cannot be obtained from the 4'-nitro isomer due to divergent steric and electronic profiles.
| Evidence Dimension | Substitution Pattern and Regioselectivity |
|---|---|
| Target Compound Data | Nitro group at the 2-position (ortho to COOH) on a biphenyl scaffold; also designated as 3-nitro-[1,1'-biphenyl]-4-carboxylic acid . |
| Comparator Or Baseline | 4'-Nitro-4-biphenylcarboxylic acid (CAS 92-89-7): Nitro group at the 4'-position (on the distal phenyl ring). 2-Nitrobenzoic acid (CAS 552-16-9): Lacks the para-phenyl group . |
| Quantified Difference | Qualitative difference in reaction outcomes; specific synthetic pathways yield different regioisomers with distinct properties. Exact yield or rate constant comparisons are not available in public literature for this specific compound. |
| Conditions | General organic synthesis conditions for carboxylic acid derivatization. |
Why This Matters
For synthetic chemists, the ortho-nitro substitution pattern provides unique reactivity that is essential for accessing specific molecular architectures, making 2-nitro-4-phenylbenzoic acid a non-interchangeable intermediate for targeted compound synthesis.
- [1] Kolobov, A. V., et al. 'Role of a carboxylic group in the reaction of nitration of carboxylic acids of a biphenyl series.' Zhurnal Organicheskoi Khimii 35.11 (1999): 1685-1687. View Source
